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Compound of Interest

Compound Name:
Octadecanoic acid, 10-oxo-, ethyl

ester

CAS No.: 18490-59-0

Cat. No.: B3111688

Get Quote

Executive Summary & Methodological Strategy
Synthesizing long-chain keto-fatty acids often results in regioisomeric mixtures (e.g., 9-oxo vs.

10-oxo) that are indistinguishable by standard 1D

H NMR due to the "methylene envelope"—the severe signal overlap of bulk chain protons (

1.2–1.4 ppm).

To definitively confirm the structure of ethyl 10-oxooctadecanoate, one cannot rely on a single

modality.[1] This guide proposes a Composite Validation Protocol combining 2D NMR for

functional group connectivity and Mass Spectrometry (MS) for absolute regiochemical

assignment.

Comparative Analysis of Structural Elucidation
Methods[2][3][4]
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Feature

1D

H/

C NMR

2D NMR
(HSQC/HMBC)

GC-MS (EI)
Recommended
Role

Functional Group

ID
High Very High Medium Primary Screen

Regioisomer

Specificity

Low

(Ambiguous)

Medium

(Connectivity)

High

(Fragmentation)
Validator

Sample

Requirement
~5-10 mg ~20-50 mg < 1 mg -

Data Acquisition

Time
< 15 mins 2-8 hours < 30 mins -

Experimental Protocol
Synthesis Context (Prerequisite)

Target: Ethyl 10-oxooctadecanoate.[2][3]

Common Route: Oxidation of ethyl 10-hydroxyoctadecanoate or hydration of the

corresponding alkyne.

Critical Impurities: Unreacted starting material (alcohol/alkyne) and regioisomers (9-oxo or

11-oxo).

NMR Acquisition Parameters
To ensure data integrity, use the following acquisition standards:

Instrument: 500 MHz (or higher) equipped with a cryoprobe for sensitivity.

Solvent: CDCl

(99.8% D) with TMS (0.00 ppm) as internal standard.

Concentration: 30 mg in 600
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L solvent (essential for detecting weak HMBC correlations).

Temperature: 298 K.

Pulse Sequences:

1D

H: 30° pulse, 5s relaxation delay (d1) for accurate integration.

HSQC: Multiplicity-edited (distinguishes CH/CH

from CH

).

HMBC: Optimized for long-range coupling (

Hz).

Structural Elucidation Logic
Step 1: The Baseline Assignment (1D NMR)
First, establish the presence of the ethyl ester and the ketone functionality.

Ethyl Ester: Look for the characteristic triplet (

1.25,

Hz) and quartet (

4.12,

Hz).

Ketone Alpha-Protons: The protons adjacent to the ketone (C9 and C11) appear as triplets

around

2.3–2.4 ppm.

Challenge: These often overlap with the ester
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-protons at C2.

Carbonyls:

C NMR must show two distinct carbonyl signals:

Ester (C1): ~173.9 ppm.

Ketone (C10): ~211.5 ppm (distinctly downfield).

Step 2: Establishing Connectivity (2D NMR)
We use 2D NMR to separate the overlapping signals and prove the ketone is internal, not

terminal.

COSY (Correlation Spectroscopy)
Objective: Trace the spin systems.

Observation:

System A (Ester): O-CH

(4.12)

CH

(1.25).

System B (Chain Ends): Terminal CH

(0.88)

Bulk CH

.

System C (Ketone Vicinity): The

-keto methylene (2.38) correlates to the

-keto methylene (~1.56).
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HMBC (Heteronuclear Multiple Bond Correlation)
Objective: The "Smoking Gun" for functional group placement.

Critical Correlations:

Ester Linkage: Proton at 4.12 ppm (O-CH

)

Carbon at 173.9 ppm (C=O).

Ketone Position: Protons at ~2.38 ppm (C9-H/C11-H)

Carbon at ~211.5 ppm (C10=O).

Note: If the ketone were at a different position (e.g., C2 or C3), the HMBC pattern and

chemical shifts of the correlating protons would drastically change.

Step 3: Regiochemical Validation (MS Data)
While NMR confirms the presence of the ketone, counting exactly 8 carbons from the ester to

the ketone is difficult due to the "methylene envelope." Mass Spectrometry provides the ruler.

Technique: GC-MS (Electron Impact, 70 eV).

Mechanism: Alpha-cleavage relative to the ketone carbonyl.

Diagnostic Fragments for 10-Oxo:

Fragment A (Ester side): Cleavage between C10 and C11

Ion containing the ester group.

Structure: [EtOOC-(CH

)

-C

O]
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Mass Calculation: EtO (45) + CO (28) + (CH

)

(112) + CO (28) = 213 m/z.

Fragment B (Alkyl side): Cleavage between C9 and C10.

Structure: [CH

-(CH

)

-C

O]

Mass Calculation: CH

(15) + (CH

)

(98) + CO (28) = 141 m/z.

McLafferty Rearrangement: Look for characteristic rearrangement ions at m/z 58 (acetone

derivative) or ester-specific rearrangements.

Data Presentation
Table 1: Consolidated Spectral Data for Ethyl 10-
Oxooctadecanoate
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Position Group
(ppm, mult,

)
(ppm)

Key HMBC
Correlations (

)

1 C=O (Ester) - 173.9 H-2, H-Et1

2
-CH

(Ester)

2.28 (t, 7.5 Hz) 34.4 C-1, C-3, C-4

3
-CH

(Ester)

1.61 (m) 25.0 C-1, C-2, C-4

4-8 Bulk CH 1.25 - 1.35 (m) 29.1 - 29.8 (Ambiguous)

9
-CH

(Keto)

2.38 (t, 7.4 Hz) 42.8 C-10, C-8, C-11

10 C=O (Keto) - 211.5 H-9, H-11

11
-CH

(Keto)

2.38 (t, 7.4 Hz) 42.8 C-10, C-9, C-12

12
-CH

(Keto)

1.56 (m) 23.9 C-10, C-11, C-13

13-17 Bulk CH 1.25 - 1.35 (m) 29.1 - 31.9 (Ambiguous)

18 Terminal CH 0.88 (t, 6.8 Hz) 14.1 C-17, C-16

Et-1 O-CH 4.12 (q, 7.1 Hz) 60.2 C-1, C-Et2

Et-2 CH 1.25 (t, 7.1 Hz) 14.3 C-Et1
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Note: Chemical shifts are referenced to TMS. "Bulk CH

" represents the overlapping methylene envelope.

Visualization of Structural Logic
The following diagram illustrates the critical HMBC and COSY correlations required to validate

the core structure.

Ethyl 10-Oxooctadecanoate Structure
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2.28 ppm

HMBC (3J)
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Ethyl (OCH2CH3)
4.12 / 1.25 ppm

HMBC (3J)
H9 (Alpha-H)

2.38 ppm

Connectivity

C10 (Ketone C=O)
211.5 ppm

HMBC (2J)

H11 (Alpha-H)
2.38 ppm

HMBC (2J)

Click to download full resolution via product page

Figure 1: Key HMBC (dashed) and COSY (solid) correlations confirming the functional group

environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

